molecular formula C6H3ClIN3 B580900 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-27-7

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B580900
M. Wt: 279.465
InChI Key: GJYMAUPNXHZFIU-UHFFFAOYSA-N
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Description

“5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the empirical formula C6H3ClIN3 . It is a solid substance . The SMILES string for this compound is IC1=NNC2=NC=C(Cl)C=C21 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine”, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI key for “5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine” is NPNSPKVLIQNOMB-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

“5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a solid substance . Its molecular weight is 279.47 .

Scientific Research Applications

Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold, similar to the one found in 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, has demonstrated significant versatility in the design of kinase inhibitors. Its ability to adopt multiple binding modes makes it a critical element in the inhibition of a broad range of kinase targets. The scaffold's interaction with kinases, particularly at the hinge region of the enzyme, forms the foundation for many patents and research studies focusing on novel kinase inhibitors. These inhibitors are key in addressing diseases mediated through kinase activity, offering a pathway to therapeutic interventions across a variety of conditions (Steve Wenglowsky, 2013).

Spin Crossover (SCO) Active Complexes

Research into the pyrazolo[4,3-b]pyridine scaffold has extended into the realm of inorganic chemistry, particularly in the development of iron(II) spin crossover (SCO) active complexes. These complexes are notable for their magnetic properties, which can switch between high-spin and low-spin states depending on external conditions like temperature or pressure. The structural versatility of pyrazolo[4,3-b]pyridine-based ligands enables the synthesis of SCO active complexes with distinct magnetic behaviors, offering potential applications in memory storage devices, sensors, and smart materials (J. Olguín & S. Brooker, 2011).

Synthetic and Medicinal Chemistry

The pyrazolo[4,3-b]pyridine core is also a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Its structural diversity allows for the development of novel compounds with potential therapeutic applications. Recent studies have focused on harnessing this scaffold for the synthesis of derivatives with enhanced biological activities, demonstrating the scaffold's pivotal role in the design of new drugs and therapeutic agents (Mehul P. Parmar et al., 2023).

Heterocyclic N-Oxide Molecules

In the broader context of organic synthesis and drug development, heterocyclic N-oxide molecules derived from structures akin to 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine play a significant role. These compounds are recognized for their versatility as synthetic intermediates and their biological importance, contributing to advancements in areas such as metal complexes formation, catalyst design, and medicinal applications. The unique functionalities of heterocyclic N-oxide derivatives underscore their potential in creating potent compounds with anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019).

properties

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYMAUPNXHZFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856638
Record name 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
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Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

CAS RN

1357945-27-7
Record name 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
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